Cannabidivarinic acid
Overview
Description
Mechanism of Action
Target of Action
CBDVA primarily targets the cannabinoid receptors in the body . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and memory . CBDVA also exhibits significant inhibition against Ca v 3.1 and Ca v 3.2, which are voltage-gated calcium channels .
Mode of Action
The interaction of CBDVA with its targets leads to changes in the physiological processes regulated by these targets . For instance, the interaction with cannabinoid receptors can modulate the release of neurotransmitters, thereby influencing pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .
Biochemical Pathways
The biosynthesis of CBDVA involves multiple genes and enzymes. The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), which is then converted into CBDVA . This process is complex and involves multiple steps, each catalyzed by a specific enzyme .
Pharmacokinetics
The pharmacokinetics of CBDVA involves its absorption, distribution, metabolism, and excretion (ADME). After administration, CBDVA is rapidly absorbed, with plasma tmax values between 15 and 45 minutes . It has a relatively short half-life of less than 4 hours .
Result of Action
The interaction of CBDVA with its targets and the subsequent physiological changes can lead to various molecular and cellular effects. For instance, the modulation of neurotransmitter release can affect neuronal activity, potentially leading to changes in pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .
Action Environment
The action, efficacy, and stability of CBDVA can be influenced by various environmental factors. For instance, the biosynthesis of CBDVA in Cannabis sativa can be influenced by the plant’s need for defense against herbivores and environmental stressors . Additionally, the pharmacokinetics and pharmacodynamics of CBDVA can be affected by factors such as the route of administration and the physiological state of the individual .
Biochemical Analysis
Biochemical Properties
Cannabidivarinic acid is involved in the biosynthesis of cannabinoids, a process that involves multiple enzymes and biochemical reactions . It is a precursor in the biosynthesis of other cannabinoids, such as cannabidivarin (CBDV) and cannabigerovarinic acid (CBGVA) . The enzymes involved in these reactions include cannabidiolic acid synthase (CBDAS) and tetrahydrocannabinolic acid synthase (THCAS) .
Cellular Effects
In neuronal models, this compound has been found to have little or no effect on neuronal cannabinoid signaling .
Molecular Mechanism
It is known that it plays a crucial role in the biosynthesis of other cannabinoids . It is believed to exert its effects at the molecular level through interactions with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be rapidly absorbed with plasma tmax values of between 15 and 45 min and has relatively short half-lives (<4 h) . This suggests that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown to have an anticonvulsant effect in a mouse model of Dravet syndrome .
Metabolic Pathways
This compound is involved in the metabolic pathways of cannabinoid biosynthesis . It interacts with enzymes such as CBDAS and THCAS, which are crucial for the production of other cannabinoids .
Transport and Distribution
It is known that it is rapidly absorbed following administration, suggesting that it may interact with certain transporters or binding proteins .
Subcellular Localization
Given its role in cannabinoid biosynthesis, it is likely that it is localized to specific compartments or organelles where these biosynthetic processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bensuldazic acid can be synthesized through the reaction of benzyldihydro-6-thioxo-2H-1,3,5-thiadiazine-3 (4H)-acetic acid with appropriate reagents under controlled conditions . The preparation involves the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of bensuldazic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the benzylic position, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Benzoic Acid: Similar in structure but lacks the sulfur atoms present in bensuldazic acid.
Benzyl Alcohol: Shares the benzyl group but differs in functional groups.
Benzamide: Contains the benzyl group but has an amide functional group instead of the thiadiazine ring.
Uniqueness: Bensuldazic acid is unique due to its thiadiazine ring structure, which imparts specific antimicrobial properties not found in other similar compounds. This structural feature allows it to interact with fungal enzymes in a distinct manner, making it a valuable compound in antifungal research .
Properties
IUPAC Name |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXWOKHVLNYAHI-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019167 | |
Record name | Cannabidivarinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31932-13-5 | |
Record name | Cannabidivarinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidivarinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABIDIVARINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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